
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is an organic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical reactions including alkylation, chlorination, and amination. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学的研究の応用
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA strands and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A similar compound with alkylating properties, used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is unique due to its specific purine structure, which allows it to interact with DNA in a distinct manner compared to other alkylating agents. Its ability to form stable covalent bonds with DNA makes it a potent compound in anticancer research.
特性
CAS番号 |
23199-32-8 |
|---|---|
分子式 |
C11H17Cl3N6O |
分子量 |
355.6 g/mol |
IUPAC名 |
2-amino-9-[2-[bis(2-chloroethyl)amino]ethyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N6O.ClH/c12-1-3-18(4-2-13)5-6-19-7-15-8-9(19)16-11(14)17-10(8)20;/h7H,1-6H2,(H3,14,16,17,20);1H |
InChIキー |
FMCQFNUQVPFFNA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCN(CCCl)CCCl)N=C(NC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
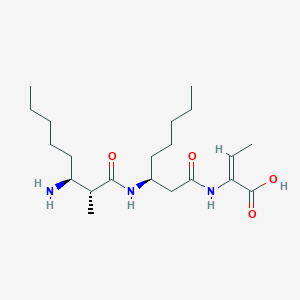
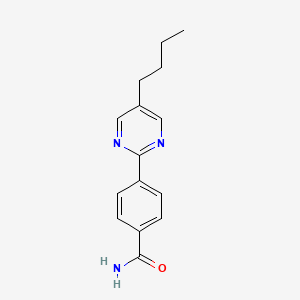
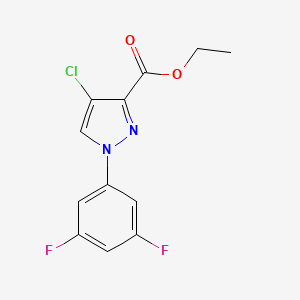
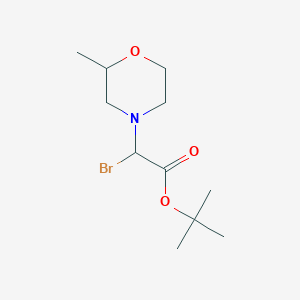

![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
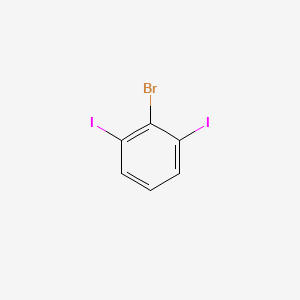

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)

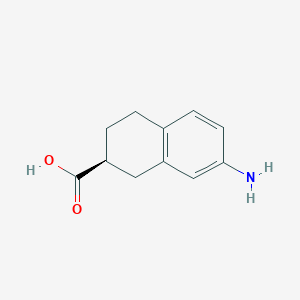
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)

